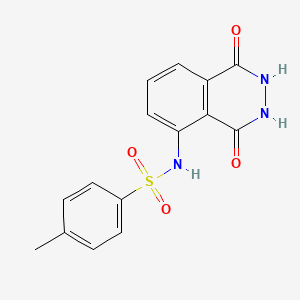

N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide

Description

N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide (CAS: 406924-80-9) is a phthalazine derivative characterized by a 1,4-dioxo-tetrahydrophthalazin core substituted with a 4-methylbenzenesulfonamide group at the 5-position. This compound is commercially available at 97% purity, as noted in catalog listings . Its structure combines the redox-active phthalazine moiety with a sulfonamide group, which may enhance solubility and stability compared to simpler phthalazine derivatives.

Properties

Molecular Formula |

C15H13N3O4S |

|---|---|

Molecular Weight |

331.3 g/mol |

IUPAC Name |

N-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C15H13N3O4S/c1-9-5-7-10(8-6-9)23(21,22)18-12-4-2-3-11-13(12)15(20)17-16-14(11)19/h2-8,18H,1H3,(H,16,19)(H,17,20) |

InChI Key |

QZYAPVMYLIOFNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=O)NNC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide typically involves the reaction of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the development of sensors for detecting biomolecules such as human serum albumin.

Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the fabrication of molecularly imprinted electrochemiluminescence sensors for high-sensitivity detection of various analytes

Mechanism of Action

The mechanism of action of N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in sensor applications, the compound forms a new C-S bond via the Michael addition reaction with the -SH group of human serum albumin. This interaction leads to changes in electrochemiluminescence intensity, which can be measured to detect the presence of the target molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and selected analogs:

Key Findings from Comparative Analysis

Functional Group Impact on Applications: The acrylamide-substituted DTA exhibits superior luminescence efficiency due to its electron-deficient acrylamide group, enabling its use in molecularly imprinted electrochemiluminescence sensors (MIECLS) for detecting human serum albumin (HSA) . In contrast, the sulfonamide group in the target compound may prioritize chemical stability over luminescent activity, though this remains speculative without direct data.

Synthetic Accessibility and Purity :

- All listed compounds are available commercially at ≥97% purity, suggesting standardized synthetic protocols . However, DTA’s application in sensors highlights its tailored synthesis for functional performance, whereas the target compound’s commercial availability implies broader utility in exploratory research.

Potential for Bioactivity: Sulfonamide groups are known to enhance binding to proteins (e.g., carbonic anhydrase inhibitors), which could position the target compound for investigation in drug discovery. This contrasts with DTA’s specialized role in diagnostics .

Biological Activity

N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C14H16N4O3S

- Molecular Weight : 316.37 g/mol

Structure

The compound features a sulfonamide group attached to a tetrahydrophthalazin moiety, which is known for its diverse biological activities.

Antimicrobial Properties

Several studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, sulfonamides are well-documented for their antibacterial properties due to their ability to inhibit bacterial folate synthesis.

- Mechanism of Action : Sulfonamides compete with para-aminobenzoic acid (PABA) in the synthesis of folate, a critical component for bacterial growth.

Anticancer Activity

Research has suggested that derivatives of tetrahydrophthalazin can exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cells has been highlighted in various studies.

- Case Study : A study conducted on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the tetrahydrophthalazin moiety may play a crucial role in enhancing anticancer activity.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Inhibitors of specific enzymes involved in metabolic pathways can lead to therapeutic effects in diseases such as diabetes and cancer.

- Example : Inhibition of carbonic anhydrase and other enzymes has been linked to the therapeutic potential of similar sulfonamide compounds.

Table of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Detailed Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of sulfonamide derivatives. The results showed that modifications on the sulfonamide group significantly enhanced antibacterial efficacy against resistant strains.

- Cytotoxicity Assay : An investigation into the cytotoxic effects of tetrahydrophthalazin derivatives on human cancer cell lines revealed IC50 values indicating potent activity. The study suggested that the mechanism involved mitochondrial dysfunction leading to apoptosis.

- Enzyme Inhibition Analysis : Research published in Biochemical Pharmacology demonstrated that sulfonamides can inhibit carbonic anhydrase activity, which is relevant for the treatment of conditions like glaucoma and edema.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.